4,4-Dimethyl-3-oxopentanoic acid
Overview
Description
4,4-Dimethyl-3-oxopentanoic acid is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as Methyl 4,4-dimethyl-3-oxovalerate, Methyl 4,4-dimethyl-3-oxopentanoate, Methyl pivaloylacetate, Methyl 4,4,4-trimethyl-3-oxobutanoate, and Methyl 3-oxo-4,4-dimethylpentanoate .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 144.168 Da .Scientific Research Applications
Mass Spectrometric Characterization
- Application : Mass spectrometric characterization of 4-oxopentanoic acid (Kanawati et al., 2008)
- Details : Employed electrospray ionization for characterization, elucidating fragmentation pathways using density functional theory. Useful in understanding small organic compounds' behavior in mass spectrometry. Read more
- Application : Crystallography of 4-oxopentanoic acid (Hachuła et al., 2013)
- Details : Describes the planar structure and hydrogen bond interactions of 4-oxopentanoic acid in crystal form. This analysis aids in understanding its structural properties. Read more
- Application : Synthesis of furandione system (Coppola & Damon, 1990)
- Details : Demonstrates the reaction of 4,4-dimethyl-3-oxobutanoic/pentanoic acid esters in producing furandione, highlighting its role in organic synthesis. Read more
- Application : Formation of γ-Keto Esters (Ronsheim et al., 2003)
- Details : Utilizes methyl 4,4-dimethyl-3-oxopentanoate in the alkylation process, showing its importance in producing keto esters. Read more
- Application : Interaction with pyruvate kinase (Chalkley & Bloxham, 1976)
- Details : Investigates the alkylation of pyruvate kinase by 4-oxopentanoic acid, providing insights into biochemical reactions involving this acid. Read more
- Application : Isotopomer synthesis (Shrestha‐Dawadi & Lugtenburg, 2003)
- Details : Describes the synthesis of isotopomers of 5-aminolevulinic acid, derived from 4-oxopentanoic acid, for use in studying biologically active porphyrins. Read more
- Application : Study in Glucose Transporter Type I Deficiency (G1D) Syndrome (Kallem et al., 2021)
- Details : Used for the quantitative determination of 3-oxopentanoic acid in plasma, contributing to metabolic research, especially in G1D syndrome. Read more
Properties
IUPAC Name |
4,4-dimethyl-3-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)5(8)4-6(9)10/h4H2,1-3H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERBIZCKDIJEAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502216 | |
Record name | 4,4-Dimethyl-3-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72531-41-0 | |
Record name | 4,4-Dimethyl-3-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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